2-fluoro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-4-nitro-N-(tetrahydrofuran-2-ylmethyl)aniline
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Overview
Description
N-(2-FLUORO-5-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-NITROPHENYL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound with a unique structure that includes fluorine, nitro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUORO-5-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-NITROPHENYL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base.
Nitration and fluorination: The aromatic ring is nitrated using a mixture of nitric and sulfuric acids, followed by fluorination using a suitable fluorinating agent.
Coupling with tetrahydrofuran: The final step involves coupling the intermediate with tetrahydrofuran under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUORO-5-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-NITROPHENYL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the fluorine atom can yield a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-(2-FLUORO-5-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-NITROPHENYL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-FLUORO-5-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-NITROPHENYL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets. The fluorine and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FLUORO-5-METHYLPHENYL)-2-(4-METHYLPHENYL)ACETAMIDE
- N-(5-FLUORO-2-METHYLPHENYL)-2-[4-(4-NITROPHENYL)PIPERAZINO]ACETAMIDE
Uniqueness
N-(2-FLUORO-5-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-4-NITROPHENYL)-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluorine and nitro groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H27FN4O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-fluoro-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-nitro-N-(oxolan-2-ylmethyl)aniline |
InChI |
InChI=1S/C22H27FN4O5S/c1-16-4-6-18(7-5-16)33(30,31)26-10-8-25(9-11-26)21-14-20(19(23)13-22(21)27(28)29)24-15-17-3-2-12-32-17/h4-7,13-14,17,24H,2-3,8-12,15H2,1H3 |
InChI Key |
ZVFYWBYZXRBHRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C(=C3)NCC4CCCO4)F)[N+](=O)[O-] |
Origin of Product |
United States |
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